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Compound of Interest

Compound Name: Methylurea

Cat. No.: B154334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylurea from

methylamine and urea. It covers various experimental methodologies, quantitative data on

reaction parameters and yields, and a detailed look at the underlying reaction mechanism. This

document is intended to be a valuable resource for professionals in chemical research and

drug development.

Introduction
Methylurea is a valuable chemical intermediate in the synthesis of various organic compounds,

including pharmaceuticals and agrochemicals. The reaction of methylamine with urea presents

a common and economically viable route for its production. This guide explores several key

methods for this synthesis, including aqueous solution reactions, solvent-based approaches,

and industrial-scale melt synthesis.

Reaction Mechanism
The synthesis of methylurea from methylamine and urea is generally understood to proceed

through the thermal decomposition of urea to form isocyanic acid and ammonia as key

intermediates. The highly reactive isocyanic acid then rapidly reacts with methylamine in a

nucleophilic addition to yield the final product, methylurea.

The overall reaction can be summarized as follows:
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Urea Decomposition: CH₄N₂O (Urea) ⇌ HNCO (Isocyanic Acid) + NH₃ (Ammonia)[1][2][3]

Nucleophilic Addition: CH₃NH₂ (Methylamine) + HNCO (Isocyanic Acid) → CH₃NHCONH₂

(Methylurea)[4][5]

The initial decomposition of urea is the rate-limiting step and is influenced by temperature.[4] At

temperatures above 160°C, urea decomposes to ammonia and isocyanic acid.[3][6]

Below is a diagram illustrating the proposed reaction mechanism.
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Figure 1: Proposed reaction mechanism for the synthesis of methylurea.

Experimental Protocols
Several methods for the synthesis of methylurea from methylamine and urea have been

reported. The following sections detail some of the most common experimental procedures.

Aqueous Solution Method (from Methylamine
Hydrochloride)
This method, adapted from Organic Syntheses, is a reliable laboratory-scale procedure.[7]

Procedure:

In a suitable flask, dissolve methylamine hydrochloride in water.
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Add urea to the solution. The molar ratio of urea to methylamine hydrochloride is typically in

excess, for example, 3:1.

Add concentrated hydrochloric acid to make the solution acidic to methyl red.

Gently boil the solution under reflux for approximately 3 hours, followed by vigorous boiling

for 15 minutes.

Cool the solution to room temperature.

The methylurea can be isolated from the cooled solution, often after concentration and

removal of by-products like ammonium chloride.

Solvent-Based Synthesis (under Atmospheric Pressure)
This method, described in a patent, utilizes an inert solvent and avoids the need for high-

pressure equipment.[8]

Procedure:

Suspend urea in a dry, inert solvent such as xylene in a reaction vessel equipped with a

stirrer and a reflux condenser.

Heat the suspension to a temperature between 120°C and 125°C.

Slowly introduce a stream of methylamine into the heated suspension while stirring.

Continue the addition of methylamine until a molar excess is achieved (e.g., approximately

2:1 methylamine to urea).

After the addition is complete, cool the reaction mixture.

Separate the precipitated methylurea by filtration and wash with a small amount of the

solvent.

High-Pressure Aqueous Synthesis
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This method, also from a patent, is suitable for achieving high yields and can be performed in

an autoclave.[9]

Procedure:

Charge an autoclave with urea and an aqueous solution of methylamine. An equimolar

amount of methylamine to urea can be used.

Heat the mixture to a temperature between 110°C and 120°C. The pressure will rise to

approximately 25 atmospheres.

Maintain the reaction at this temperature for about 2 hours.

After cooling, evaporate the resulting aqueous solution, finally under vacuum.

The residue, consisting of methylurea and unreacted urea, is then purified.

Industrial Scale: Urea Melt Method
On an industrial scale, methylurea is often produced by reacting methylamine with molten

urea.[10] This continuous process is efficient for large-scale production.

General Procedure:

Urea is melted and fed into a reaction column, such as a countercurrent bubble tray column.

Methylamine gas or a concentrated solution is introduced into the column, reacting with the

molten urea at temperatures between 110°C and 140°C.[10]

A slight molar excess of methylamine to urea (e.g., 1.1:1 to 1.4:1) is typically maintained.[10]

The reaction mixture flows down the column, and the product, a mixture containing

methylurea, is collected at the bottom.

Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions and Yields for Methylurea Synthesis
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Method

Reactan
ts
(Molar
Ratio)

Solvent/
Medium

Temper
ature
(°C)

Pressur
e

Time (h)
Yield
(%)

Referen
ce

Aqueous

Solution

Urea :

Methyla

mine HCl

(3.3:1)

Water
Boiling

(Reflux)

Atmosph

eric
3

Not

specified

directly

for

methylur

ea, but

the

subsequ

ent

product

yield is

66-72%

[7]

Solvent-

Based

Urea :

Methyla

mine

(1:1.95)

Xylene 120-125
Atmosph

eric

Not

Specified
79 [8]

High-

Pressure

Aqueous

Urea :

Methyla

mine

(1:1)

Water 110-120 ~25 atm 2

~85

(based

on

methyla

mine)

[9]

Urea

Melt

(Continu

ous)

Urea :

Methyla

mine

(1:1.3)

Molten

Urea
140

Not

Specified
18

~70 (in a

product

mixture)

[10]

Urea

Melt

(Continu

ous)

Urea :

Methyla

mine

(1:1.3)

with

N,N'-

Molten

Urea

130 Not

Specified

18 ~78 (in a

product

mixture)

[10]
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dimethylu

rea

catalyst

Purification
The primary method for purifying crude methylurea is recrystallization.

Recrystallization Protocol
Procedure:

Dissolve the crude methylurea in a minimal amount of a suitable hot solvent or solvent

mixture. Common solvents include ethanol, water, or a mixture of ethanol and water.[11][12]

If the solution is colored or contains insoluble impurities, it can be hot-filtered, optionally after

treatment with activated charcoal.[13]

Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote

the formation of well-defined crystals.

Further cooling in an ice bath can maximize the yield of the recrystallized product.

Collect the purified crystals by vacuum filtration.[12]

Wash the crystals with a small amount of the cold recrystallization solvent to remove any

remaining soluble impurities.

Dry the crystals, for example, in a vacuum desiccator, to a constant weight.[7]

Experimental Workflow and Logical Relationships
The general workflow for the synthesis and purification of methylurea can be visualized as

follows.
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Figure 2: General experimental workflow for methylurea synthesis.
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Conclusion
The synthesis of methylurea from methylamine and urea is a versatile reaction that can be

adapted to various scales and laboratory capabilities. The choice of method depends on factors

such as the desired scale of production, available equipment, and required purity of the final

product. Understanding the underlying reaction mechanism, involving the in-situ formation of

isocyanic acid, is crucial for optimizing reaction conditions. The provided experimental

protocols and quantitative data serve as a valuable starting point for the successful synthesis

and purification of methylurea for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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